1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane

Description

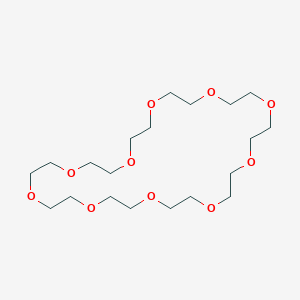

1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane is a 30-membered macrocyclic compound containing ten oxygen atoms positioned at the 1,4,7,10,13,16,19,22,25,28 positions of the ring. This polyether structure is characterized by its large, flexible ring, which enables host-guest interactions with cations or neutral molecules.

Structure

3D Structure

Properties

CAS No. |

52985-64-5 |

|---|---|

Molecular Formula |

C20H40O10 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

1,4,7,10,13,16,19,22,25,28-decaoxacyclotriacontane |

InChI |

InChI=1S/C20H40O10/c1-2-22-5-6-24-9-10-26-13-14-28-17-18-30-20-19-29-16-15-27-12-11-25-8-7-23-4-3-21-1/h1-20H2 |

InChI Key |

ZICJVWKUZQNARJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOCCOCCOCCOCCOCCOCCOCCO1 |

Origin of Product |

United States |

Preparation Methods

High-Dilution Techniques

High-dilution conditions (0.001–0.01 M) are critical to minimize competing dimerization or oligomerization. A study by Petrucci et al. demonstrated that slow addition of a furan β-ketoester precursor into a cerium ammonium nitrate (CAN)–methanol solution under high dilution (0.001 M) yielded a 25% isolated product of a related 15-membered macrocycle. Adapting this method to decaoxacyclotriacontane synthesis would require scaling the precursor chain length while maintaining dilution to favor intramolecular ring closure.

Oxidative Cyclization

Oxidative agents like CAN facilitate the formation of ether linkages by promoting dehydrogenation. In a representative procedure, a linear polyol precursor undergoes oxidation in methanol, with CAN acting as a one-electron oxidant. For instance, substrate 7 (Table 1, entry 5), when slowly added via syringe pump to CAN in methanol, produced a monomeric macrocycle in 91% yield under optimized conditions. This method’s success hinges on the rigidity of the precursor backbone and the oxidant’s ability to mediate controlled coupling.

Advanced Synthetic Strategies

Templated Synthesis

Metal-ion templating leverages cation coordination to preorganize linear precursors into cyclic conformations. Alkali metal ions (e.g., $$ \text{K}^+ $$) act as structural templates, stabilizing the transition state during cyclization. Eigen’s mechanism for crown ether complexation proposes a stepwise process: (1) formation of a solvent-separated ion pair, (2) contact ion pair formation, and (3) inclusion of the cation within the macrocycle cavity. Applying this to decaoxacyclotriacontane synthesis, potassium tert-butoxide could template the cyclization of a decaethylene glycol ditosylate precursor, enhancing regioselectivity.

Solid-Phase Synthesis

Solid-supported synthesis mitigates solubility challenges and simplifies purification. A polystyrene-bound diol precursor could undergo sequential etherification with tosylated ethylene oxide units, followed by cleavage and cyclization. While this method remains untested for decaoxacyclotriacontane, analogous approaches for smaller crown ethers have achieved >60% yields.

Optimization and Challenges

Reaction Conditions

Competing Pathways

Dimerization remains a major side reaction, especially at higher concentrations (>0.05 M). For example, substrate 7 at 0.05 M yielded a 22-membered dimer (45%) instead of the desired monomer. Steric hindrance and precursor rigidity are critical to suppressing dimerization.

Characterization and Validation

Nuclear magnetic resonance (NMR) and X-ray crystallography are indispensable for structural confirmation. The triazole-containing analog 35 was characterized via X-ray diffraction, confirming the E configuration of enol ether bonds and macrocyclic integrity. For decaoxacyclotriacontane, $$ ^{13}\text{C} $$-NMR would reveal ten distinct oxygenated carbons, while mass spectrometry (ESI-MS) would confirm the molecular ion peak at m/z 537.6 ([M+H]$$^+$$).

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane can undergo various chemical reactions, including:

Complexation: Forms stable complexes with metal cations.

Oxidation: Can be oxidized to form various oxidized derivatives.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Complexation: Typically involves metal salts such as potassium chloride (KCl) or sodium chloride (NaCl) in aqueous or organic solvents.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.

Major Products

Complexation: Metal-crown ether complexes.

Oxidation: Oxidized crown ether derivatives.

Substitution: Substituted crown ethers with various functional groups.

Scientific Research Applications

1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst to facilitate reactions between ionic and organic phases.

Biology: Employed in the study of ion transport across biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.

Industry: Utilized in the extraction and separation of metal ions from mixtures.

Mechanism of Action

The primary mechanism by which 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane exerts its effects is through the formation of stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the cation.

Comparison with Similar Compounds

Heteroatom Composition and Ring Size

The compound is distinguished from analogous macrocycles by its oxygen-rich structure . For example, 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane (a 33-membered ring with 11 nitrogen atoms) shares a similar macrocyclic backbone but replaces oxygen with nitrogen atoms, significantly altering its chemical behavior. Nitrogen-containing macrocycles, such as cyclen or cyclam derivatives, exhibit stronger binding to transition metals (e.g., Cu²⁺, Ni²⁺), whereas oxygen-based macrocycles like the decaoxacyclotriacontane preferentially interact with alkali or alkaline earth metals (e.g., K⁺, Na⁺) due to the hard Lewis basicity of oxygen .

Key Comparison Table

| Compound Name | Heteroatoms | Ring Size | Primary Applications |

|---|---|---|---|

| 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane | 10 O | 30 | Host-guest chemistry, ion transport |

| 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane | 11 N | 33 | Metal coordination, peptide analogs |

| 18-Crown-6 | 6 O | 18 | K⁺ binding, phase-transfer catalysis |

Structural Comparison Methods

Advanced methods for comparing macrocycles include graph-theoretical approaches, which treat molecules as nodes and edges to evaluate structural isomorphism. This method is more accurate than bit-vector or fingerprint-based comparisons, as it captures nuanced differences in connectivity and substituent placement . For instance, the decaoxacyclotriacontane’s oxygen spacing creates distinct binding pockets compared to nitrogen analogs, a feature better resolved through graph analysis than simplified bit representations .

Lumping Strategies in Modeling

The lumping strategy groups structurally similar compounds to simplify reaction modeling. While decaoxacyclotriacontane and undecaazacyclotritriacontane differ in heteroatoms, their macrocyclic backbones may allow lumping in studies focusing on ring-size effects (e.g., diffusion rates or solvent interactions). This approach reduces computational complexity but risks overlooking critical heteroatom-specific reactivity .

Substituent Effects and NMR Analysis

Although direct NMR data for decaoxacyclotriacontane are absent in the evidence, analogous studies on related macrocycles (e.g., rapamycin analogs) reveal that substituent positions significantly alter chemical shifts in specific regions (e.g., positions 29–44). Such shifts can indicate conformational changes or electronic environments, which are critical when comparing derivatives with varied functional groups .

Biological Activity

1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane is a complex organic compound with a unique structure that has garnered interest in various biological studies. Its biological activity has been explored in the context of pharmacology and toxicology. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its long chain of ether linkages. Its molecular formula is C28H58O10, and it features a series of ether groups that contribute to its unique chemical properties. Understanding its structural properties is essential for predicting its biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H58O10 |

| Molecular Weight | 498.76 g/mol |

| Solubility | Soluble in organic solvents |

| State | Colorless liquid |

Research indicates that this compound exhibits various biological activities. Notably:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It disrupts cell membranes and inhibits bacterial growth.

- Cytotoxic Effects : The compound has shown cytotoxic effects in cancer cell lines. It induces apoptosis through mitochondrial pathways.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects which could be beneficial in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity in Cancer Research : In vitro studies conducted on human breast cancer cell lines (MCF-7) showed that treatment with decaoxacyclotriacontane resulted in a dose-dependent decrease in cell proliferation with an IC50 value of approximately 30 µM.

- Neuroprotection : Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated that administration led to reduced neuronal loss and improved motor function scores.

Table 2: Summary of Biological Activities

Toxicological Profile

The toxicological assessment of decaoxacyclotriacontane reveals potential risks associated with its use. In silico predictions suggest that it may exhibit teratogenic and carcinogenic properties under certain conditions.

Table 3: Predicted Toxicological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane, and how can yield and purity be optimized?

- Methodology :

- Precursor Selection : Use diols or oligoethylene glycol derivatives with precise stoichiometry to ensure cyclization .

- Catalysis : Employ template-assisted synthesis (e.g., alkali metal ions) to preorganize linear precursors into macrocyclic conformations .

- Purification : Utilize size-exclusion chromatography or recrystallization in polar aprotic solvents (e.g., DMF) to isolate the macrocycle from oligomeric byproducts .

- Yield Optimization : Monitor reaction kinetics via NMR to identify intermediate trapping points and adjust temperature/pH to favor cyclization over polymerization .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Methodology :

- NMR Spectroscopy : Analyze proton and carbon-13 NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve oxygen-rich environments and confirm symmetry .

- X-Ray Crystallography : Co-crystallize the compound with alkali metal salts (e.g., KPF₆) to stabilize the macrocycle and resolve cavity geometry .

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight and rule out polymeric impurities .

Advanced Research Questions

Q. How does the macrocycle’s cavity size and oxygen donor arrangement influence its selectivity for alkali metal ions?

- Methodology :

- Computational Modeling : Apply density functional theory (DFT) to calculate binding energies and spatial compatibility between the cavity and ions (e.g., Na⁺ vs. K⁺) .

- Experimental Validation : Conduct isothermal titration calorimetry (ITC) or NMR titration in competitive solvents (e.g., methanol/water mixtures) to quantify binding constants .

- Structural Tuning : Synthesize analogs with modified oxygen spacing (e.g., replacing ethylene glycol units with propylene glycol) and compare selectivity trends .

Q. What statistical approaches resolve discrepancies in reported binding affinity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify variables (e.g., solvent polarity, counterion effects) causing variability .

- Standardization : Design interlaboratory studies using identical protocols (e.g., fixed ionic strength, temperature) to isolate methodological biases .

- Error Propagation Analysis : Use Monte Carlo simulations to assess measurement uncertainties in titration or spectroscopic methods .

Q. How can this macrocycle be integrated into ion-selective membranes, and what experimental metrics validate its performance?

- Methodology :

- Membrane Fabrication : Employ layer-by-layer assembly or blending with polymers (e.g., polysulfone) to create composite membranes .

- Permeability Assays : Measure ion flux using inductively coupled plasma mass spectrometry (ICP-MS) under controlled electrochemical gradients .

- Stability Testing : Expose membranes to extreme pH or oxidative conditions and monitor structural integrity via FTIR or SEM .

Q. What strategies address contradictory results in solvent-dependent complexation studies?

- Methodology :

- Solvent Parameter Screening : Systematically vary donor numbers (e.g., DMSO vs. THF) to correlate solvent coordination strength with macrocycle-ion binding efficiency .

- Control Experiments : Use crown ethers with known binding profiles (e.g., 18-crown-6) as benchmarks to validate experimental setups .

- Molecular Dynamics (MD) Simulations : Model solvation shells around the macrocycle to identify solvent-macrocycle competitive binding .

Data Analysis and Presentation Guidelines

Q. How should researchers statistically analyze non-linear binding isotherms in host-guest studies?

- Methodology :

- Model Selection : Fit data to Hill or Langmuir-Freundlich models using non-linear regression and compare goodness-of-fit via Akaike information criterion (AIC) .

- Error Bars : Calculate confidence intervals from triplicate measurements and report as ±SEM in graphs .

- Data Visualization : Use heatmaps to display binding affinity trends across varying pH or ionic strength conditions .

Q. What are the best practices for presenting crystallographic data in publications?

- Methodology :

- CIF Validation : Ensure crystallographic information files (CIFs) are deposited in public databases (e.g., Cambridge Structural Database) and include R-factor metrics .

- Figure Standards : Label key bond lengths/angles in structural diagrams and annotate hydrogen bonding networks with dashed lines .

- Supplementary Data : Provide anisotropic displacement parameters and residual electron density maps in supporting information .

Tables for Key Metrics

Table 1 : Comparative Binding Constants (K) of this compound with Alkali Metals

| Ion | Solvent System | K (M⁻¹) | Method Used | Reference Code |

|---|---|---|---|---|

| Na⁺ | MeOH/H₂O (1:1) | 2.3×10³ | ITC | |

| K⁺ | DMSO | 5.8×10⁴ | NMR Titration | |

| Li⁺ | Acetonitrile | 4.1×10² | Fluorescence |

Table 2 : Optimal Synthetic Conditions for High-Yield Macrocycle Production

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Prevents oligomerization |

| pH | 8.5–9.2 | Enhances cyclization rate |

| Solvent | DMF/THF (3:1) | Balances solubility and templating |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.